3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with carboxymethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe final step often involves the carboxylation of the intermediate product to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, altering their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(Carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid: is similar to other pyrrolidine derivatives such as:
Uniqueness
The presence of both carboxymethyl and carboxylic acid groups in this compound makes it unique. These functional groups enhance its solubility in water and its ability to form hydrogen bonds, which can be crucial for its biological activity and interactions with other molecules .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(carboxymethyl)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-15-8-7-14(13(18)19,9-11(16)17)12(15)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
UVJDDKAHSRTPGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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